molecular formula C26H23NO5 B2362937 6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-81-4

6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2362937
CAS No.: 904433-81-4
M. Wt: 429.472
InChI Key: IKLNBPCQTLNVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Methoxylation: Introduction of methoxy groups can be done using methanol and a suitable catalyst.

    Benzoylation: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) or nitro groups using corresponding halogenating or nitrating agents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy and benzoyl groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinolinic Acid: An intermediate in the kynurenine pathway of tryptophan metabolism.

Uniqueness

6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-30-19-10-8-17(9-11-19)25(28)22-16-27(15-18-6-4-5-7-24(18)32-3)23-13-12-20(31-2)14-21(23)26(22)29/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLNBPCQTLNVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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